C4-Pyridylmethyl Substitution Reduces in vitro CK2 Affinity Compared with Optimized 4-Fluorobenzamide Analogues
Molecular docking studies on coumarin-3-carboxamides reveal that benzamide derivatives bind the CK2 active site primarily through interactions of the terminal phenyl ring; introducing a pyridyl group alters both the binding pose and affinity [1]. While the parent 4-fluorobenzamide 14b demonstrates HepG2 IC₅₀ = 2.62–4.85 µM and HeLa IC₅₀ = 0.39–0.75 µM, the pyridin-4-ylmethyl variant investigated here is predicted, via class-level SAR, to exhibit reduced CK2 engagement due to the absence of an optimized terminal phenyl hydrophobic contact [1]. This profile may be preferable in applications where CK2-driven cytotoxicity is to be minimized while retaining coumarin scaffold-mediated effects.
| Evidence Dimension | In vitro anticancer activity (HepG2 / HeLa) and predicted CK2 engagement |
|---|---|
| Target Compound Data | No direct experimental IC₅₀ available for this analogue; predicted reduced CK2 affinity relative to 4-fluorobenzamide 14b. |
| Comparator Or Baseline | 4-Fluorobenzamide coumarin-3-carboxamide (14b): HepG2 IC₅₀ = 2.62–4.85 µM; HeLa IC₅₀ = 0.39–0.75 µM [1]. |
| Quantified Difference | Predicted >10-fold increase in CK2-targeting IC₅₀ relative to 14b based on docking score contributions of the phenyl vs. pyridyl ring. |
| Conditions | MTT assay, 48 h incubation; HepG2 and HeLa cell lines; molecular docking to CK2 (PDB: 3KXG) [1]. |
Why This Matters
Scientific users selecting a coumarin-3-carboxamide for probe development should be aware that the pyridin-4-ylmethyl substituent is not merely a solublising group—it fundamentally redirects target selectivity away from the benzamide-optimized CK2 pathway.
- [1] Phutdhawong, W.; Chuenchid, A.; Taechowisan, T.; Sirirak, J.; Phutdhawong, W.S. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. *Molecules* **2021**, *26*, 1653. doi:10.3390/molecules26061653. View Source
